molecular formula C13H12N2O5S B14498122 Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- CAS No. 62918-95-0

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)-

Cat. No.: B14498122
CAS No.: 62918-95-0
M. Wt: 308.31 g/mol
InChI Key: ASUBZVIVOOOQGP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzenesulfonamide group, a hydroxy group, a methyl group, and a nitrophenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- typically involves multiple steps. One common method includes the nitration of 4-methylbenzenesulfonamide followed by the introduction of a hydroxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Similar in structure but lacks the hydroxy and nitrophenyl groups.

    N-Hydroxybenzenesulfonamide: Similar but lacks the methyl and nitrophenyl groups.

    N-(3-Nitrophenyl)benzenesulfonamide: Similar but lacks the hydroxy and methyl groups.

Uniqueness

Benzenesulfonamide, N-hydroxy-4-methyl-N-(3-nitrophenyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

62918-95-0

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

N-hydroxy-4-methyl-N-(3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-10-5-7-13(8-6-10)21(19,20)15(18)12-4-2-3-11(9-12)14(16)17/h2-9,18H,1H3

InChI Key

ASUBZVIVOOOQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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